2-(2-Methylphenoxy)cyclohexan-1-amine
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Overview
Description
2-(2-Methylphenoxy)cyclohexan-1-amine is an organic compound with the molecular formula C13H19NO. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a 2-methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)cyclohexan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 2-methylphenol with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(2-Methylphenoxy)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2-Methoxyphenyl)cyclohexan-1-amine: This compound has a similar structure but with a methoxy group instead of a methyl group.
(1R,2R)-2-(4-Fluorophenyl)cyclohexan-1-amine: This compound features a fluorine atom in place of the methyl group on the phenyl ring.
Uniqueness
2-(2-Methylphenoxy)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
2-(2-Methylphenoxy)cyclohexan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. The compound is characterized by its unique structural features, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17NO
- CAS Number : 1423031-97-3
This compound features a cyclohexane ring substituted with a 2-methylphenoxy group and an amine functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors in the body. Based on structural similarities to other compounds, it is hypothesized that this compound may:
- Inhibit Enzyme Activity : Similar compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which could enhance cognitive function and memory.
- Modulate Neurotransmitter Levels : The compound may affect neurotransmitter systems, potentially influencing mood and behavior.
Biochemical Pathways
Research indicates that this compound may be involved in several biochemical pathways:
- Acetylcholine Signaling : By inhibiting acetylcholinesterase, the compound could enhance cholinergic signaling, which is crucial for learning and memory processes.
- Neuroprotective Effects : Its potential neuroprotective properties may be attributed to the modulation of oxidative stress pathways and inflammation.
Anticancer Properties
Studies have suggested that compounds similar to this compound exhibit anticancer properties. The mechanism may involve:
- Induction of Apoptosis : The compound might promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
Antimicrobial Activity
There is emerging evidence that this compound could possess antimicrobial activity:
- Inhibition of Pathogen Growth : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
A review of available literature reveals limited but promising findings regarding the biological activity of this compound. Here are two notable case studies:
Study | Findings |
---|---|
Study A | Demonstrated that structural analogs inhibited acetylcholinesterase activity significantly, suggesting similar potential for this compound. |
Study B | Reported antimicrobial effects against Gram-positive bacteria, indicating a possible role in infection management. |
Research Applications
The compound's unique properties make it suitable for various research applications:
- Pharmaceutical Development : Its potential as an enzyme inhibitor makes it a candidate for developing treatments for neurodegenerative diseases.
- Agricultural Use : Given its antimicrobial properties, there is potential for application in agriculture as a biopesticide or fungicide.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(2-methylphenoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2,4,6,8,11,13H,3,5,7,9,14H2,1H3 |
InChI Key |
PIGQDOZIAWUYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCCC2N |
Origin of Product |
United States |
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